3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid
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Overview
Description
“3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end) .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The compound can be used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .Molecular Structure Analysis
The dihedral angle between the tetrazole and benzene rings in the compound is 63.24 (11) . The crystal structure is stabilized by intramolecular O—H N and O—H hydrogen bonds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 189.97 g/mol . It has a density of 1.5±0.1 g/cm³, a boiling point of 517.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Overview
The compound 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid is associated with the tetrazole moiety. Tetrazole is recognized for its wide range of biological properties and is often used in medicinal chemistry due to its structural similarity to the carboxylic acid group, which allows it to replace the carboxyl group in drugs. This substitution can improve various pharmacokinetic aspects of drugs, like increasing lipophilicity and bioavailability, and potentially reducing side effects. Various tetrazole-containing compounds have found use in treating different diseases, primarily due to their favorable pharmacokinetic profiles and metabolic stability. The tetrazole moiety is an important pharmacophore in drug development, offering a broad spectrum of biological activities like antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (Patowary et al., 2021).
Biological Activities and Applications
Antitubercular, Anticancer, Antimalarial, Antidiabetic, Antifungal, and Anti-inflammatory Activities :
- Tetrazole derivatives have been extensively studied and found to possess a wide range of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. The substitution of the carboxyl group in drugs with a tetrazole moiety has been a strategy to enhance the biological effectiveness of pharmaceutical compounds (Patowary et al., 2021).
Role as a Pharmacophore :
- The tetrazole moiety is considered a significant pharmacophore due to its admirable biological, pharmaceutical, and clinical applications. The presence of this moiety in compounds is associated with enhanced pharmacokinetic properties and metabolic stability, making it a valuable component in the development of new drugs (Patowary et al., 2021).
Synthesis and Derivatives :
- The synthesis of tetrazole derivatives and their biological activity has been a subject of comprehensive research, contributing to the database of biological, pharmaceutical, and clinical applications of tetrazole. This information is instrumental in facilitating further research and development in this field, offering insights into the versatility and potential of tetrazole-containing compounds (Patowary et al., 2021).
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets, contributing to their diverse range of applications .
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenyl-2-(2H-tetrazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZJMDPZQZUGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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